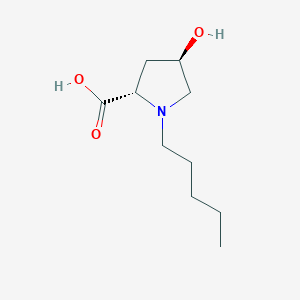
(4R)-4-Hydroxy-1-pentyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-4-Hydroxy-1-pentyl-L-proline is a chiral amino acid derivative with a hydroxyl group at the fourth carbon and a pentyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Hydroxy-1-pentyl-L-proline typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Hydroxylation: The hydroxyl group is introduced at the fourth carbon through a hydroxylation reaction. This can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.
Pentylation: The introduction of the pentyl group is carried out through an alkylation reaction. This involves the use of pentyl halides (e.g., pentyl bromide) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
(4R)-4-Hydroxy-1-pentyl-L-proline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Thionyl chloride (SOCl₂) in dichloromethane.
Major Products
Oxidation: (4R)-4-Oxo-1-pentyl-L-proline.
Reduction: this compound (regeneration).
Substitution: (4R)-4-Chloro-1-pentyl-L-proline.
科学研究应用
(4R)-4-Hydroxy-1-pentyl-L-proline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of proline-based drugs and inhibitors.
Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: It is studied for its potential role in modulating enzyme activity and protein interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4R)-4-Hydroxy-1-pentyl-L-proline involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the pentyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(4S)-4-Hydroxy-1-pentyl-L-proline: The enantiomer of (4R)-4-Hydroxy-1-pentyl-L-proline, differing in the configuration at the fourth carbon.
(4R)-4-Hydroxy-1-butyl-L-proline: Similar structure but with a butyl group instead of a pentyl group.
(4R)-4-Hydroxy-1-pentyl-D-proline: The D-enantiomer of the compound, differing in the overall stereochemistry.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a hydroxyl and a pentyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable in various applications.
属性
CAS 编号 |
90245-01-5 |
|---|---|
分子式 |
C10H19NO3 |
分子量 |
201.26 g/mol |
IUPAC 名称 |
(2S,4R)-4-hydroxy-1-pentylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H19NO3/c1-2-3-4-5-11-7-8(12)6-9(11)10(13)14/h8-9,12H,2-7H2,1H3,(H,13,14)/t8-,9+/m1/s1 |
InChI 键 |
FJALMPNMNFUOLE-BDAKNGLRSA-N |
手性 SMILES |
CCCCCN1C[C@@H](C[C@H]1C(=O)O)O |
规范 SMILES |
CCCCCN1CC(CC1C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)
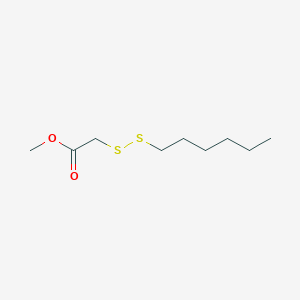
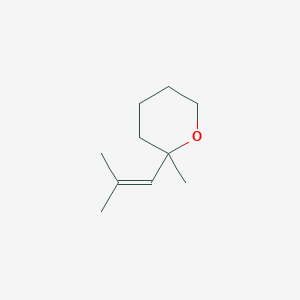
![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
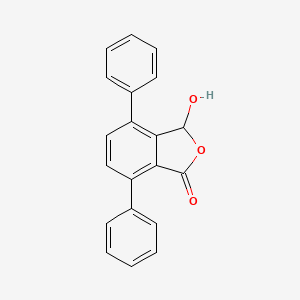
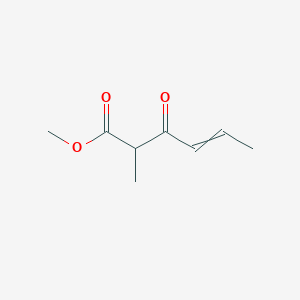
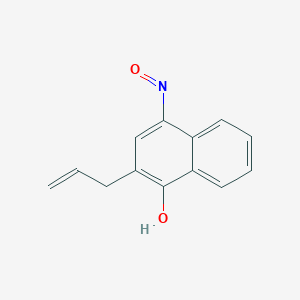
![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)
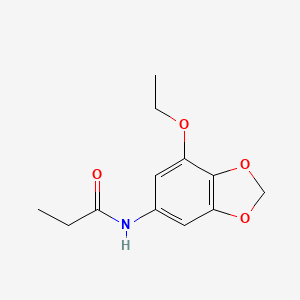
![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
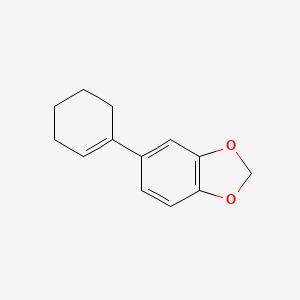
![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)
![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)
